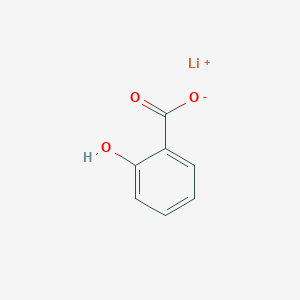
lithium;2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybenzoate can be synthesized through the neutralization reaction between lithium hydroxide and 2-hydroxybenzoic acid. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C7H6O3+LiOH→C7H5LiO3+H2O
Industrial Production Methods: In industrial settings, the production of lithium 2-hydroxybenzoate involves the reaction of lithium carbonate with 2-hydroxybenzoic acid. The reaction is conducted in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.
Types of Reactions:
Oxidation: Lithium 2-hydroxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidation of lithium 2-hydroxybenzoate can lead to the formation of various carboxylic acids.
Substitution: Halogenation can produce halogenated derivatives of lithium 2-hydroxybenzoate.
Scientific Research Applications
Lithium 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Lithium 2-hydroxybenzoate is investigated for its potential use in the treatment of conditions such as bipolar disorder, leveraging the mood-stabilizing effects of lithium ions.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of lithium 2-hydroxybenzoate is primarily attributed to the lithium ion. Lithium ions can modulate neurotransmitter activity and inhibit enzymes such as glycogen synthase kinase-3 and inositol monophosphatases. These actions contribute to its mood-stabilizing effects and potential therapeutic benefits in psychiatric conditions .
Comparison with Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar therapeutic applications.
Sodium Salicylate: A sodium salt of 2-hydroxybenzoic acid with anti-inflammatory properties.
Uniqueness: Lithium 2-hydroxybenzoate combines the therapeutic effects of lithium ions with the anti-inflammatory properties of 2-hydroxybenzoic acid, making it a unique compound with potential dual benefits in medical applications.
Properties
IUPAC Name |
lithium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBOOKLOXQFNPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
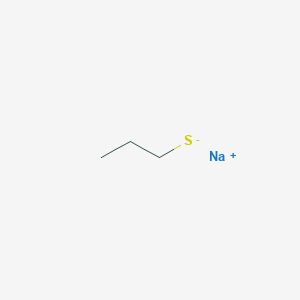
![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
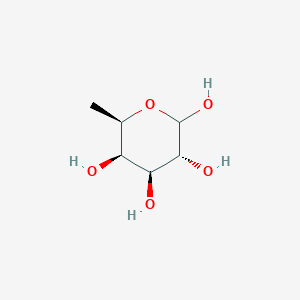
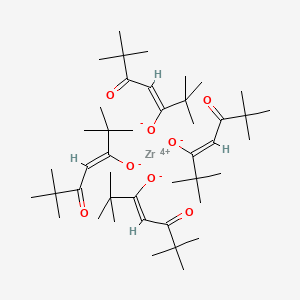


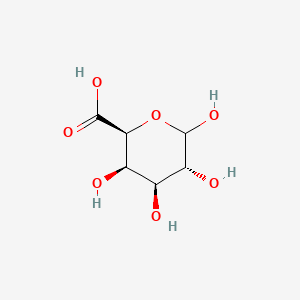
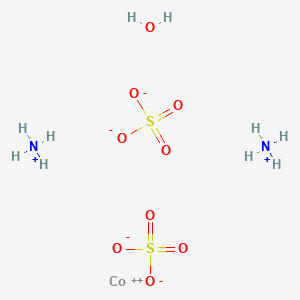

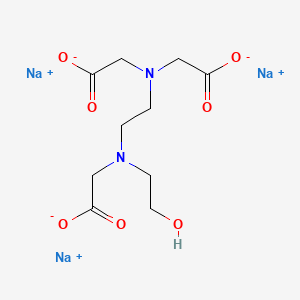

![4-Sulfocalix[4]arene](/img/structure/B7802416.png)
